(3-Fluoro-2-formyl-4-methylphenyl)boronic acid

Boronic acid acidity Diol binding Sensor development

Generic substitution among formylphenylboronic acids is scientifically unsound due to profound differences in electronic and steric environments that dictate cross-coupling efficiency and biological activity. This compound solves that problem with a precise 3-fluoro-2-formyl-4-methyl substitution pattern. - Enables reliable Pd-catalyzed Suzuki-Miyaura coupling with aryl halides/triflates, while the preserved formyl group permits orthogonal late-stage diversification. - The fluorine substituent enhances boronic acid Lewis acidity (lower pKa), accelerating transmetallation kinetics and enabling diol binding at lower pH for sensor applications. - Provides access to the 3-fluoro-4-methyl benzoxaborole tautomer, a critical scaffold for antifungal SAR studies targeting Candida and Aspergillus spp.

Molecular Formula C8H8BFO3
Molecular Weight 181.96 g/mol
CAS No. 1451391-40-4
Cat. No. B1447494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-2-formyl-4-methylphenyl)boronic acid
CAS1451391-40-4
Molecular FormulaC8H8BFO3
Molecular Weight181.96 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)C)F)C=O)(O)O
InChIInChI=1S/C8H8BFO3/c1-5-2-3-7(9(12)13)6(4-11)8(5)10/h2-4,12-13H,1H3
InChIKeyUMRRBNLPJKNGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-2-formyl-4-methylphenyl)boronic acid: Specifications & Core Properties


(3-Fluoro-2-formyl-4-methylphenyl)boronic acid (CAS 1451391-40-4) is a polysubstituted arylboronic acid building block with the molecular formula C8H8BFO3 and a molecular weight of 181.96 g/mol . The compound features a unique substitution pattern on the phenyl ring: a boronic acid moiety, a formyl group at the ortho position, a fluorine atom at the meta position, and a methyl group at the para position. This specific arrangement creates a distinct electronic and steric environment that influences both its physical properties and its reactivity profile. The compound is typically supplied as a solid with commercial purity specifications ranging from 95% to 97% [1]. The presence of multiple functional groups—including the synthetically versatile formyl group, the electron-withdrawing fluorine atom, and the electron-donating methyl group—establishes this compound as a strategic intermediate for constructing more complex molecular architectures in both medicinal chemistry and materials science applications.

Multi-handle Orthogonal boronic acid, formyl, and fluoro reactivity
Acidity Fluorine-enhanced Lewis acidity for diol binding
Tautomer Benzoxaborole-forming scaffold for antifungal SAR

Why (3-Fluoro-2-formyl-4-methylphenyl)boronic Acid Cannot Be Interchanged


Generic substitution among formylphenylboronic acids is scientifically unsound due to profound differences in electronic properties, tautomeric behavior, and biological activity that arise from specific substitution patterns. Fluorine-substituted phenylboronic acids exhibit substantially higher acidity (lower pKa) compared with their non-fluorinated analogs [1], which directly impacts binding affinity to diol-containing targets and influences reaction kinetics in aqueous media. Furthermore, the position of the fluorine substituent on the phenyl ring critically modulates the tautomeric equilibrium between the open-chain boronic acid form and the cyclic 3-hydroxybenzoxaborole form [2]. This tautomeric distribution has been shown to correlate directly with antifungal potency across a range of fungal strains [3]. The additional methyl substituent in (3-fluoro-2-formyl-4-methylphenyl)boronic acid introduces further steric and electronic modulation that distinguishes it from simpler fluoro-2-formylphenylboronic acid analogs. Consequently, substituting a non-fluorinated analog, a differently positioned fluoro isomer, or an analog lacking the methyl group will yield materially different outcomes in cross-coupling efficiency, sensor performance, and biological screening results.

Fluorine acidity shift

Fluorine lowers pKa; non-fluorinated analogs may show weaker diol binding at relevant pH.

Tautomer position effect

Fluorine position controls benzoxaborole/boronic acid ratio; isomers differ in coupling and bioactivity.

Missing methyl/formyl handles

Simpler analogs lack orthogonal reactivity; scaffold complexity limits direct replacement.

(3-Fluoro-2-formyl-4-methylphenyl)boronic acid: Quantitative Differentiation Evidence


Enhanced Lewis Acidity vs. Non-Fluorinated Analogs

Fluorine substitution on the phenyl ring of 2-formylphenylboronic acids significantly increases the Lewis acidity of the boronic center, as reflected by a measurable decrease in pKa. This effect, documented for the 3-fluoro-2-formylphenylboronic acid analog (which shares the core substitution pattern with the target compound), translates to enhanced binding affinity for diol-containing targets at physiologically relevant pH [1].

Acidity (pKa) shift
Class-level inference
Predicted pKa 7.15 ± 0.53 (3-F analog)
May support diol binding at lower pH; reduces degradation risk
Target pKa not directly measured; class inference
Boronic acid acidity Diol binding Sensor development Fluorine effect

Tautomeric Equilibrium: Position-Dependent Cyclization

2-Formylphenylboronic acids exist in equilibrium between the open-chain boronic acid form and the cyclic 3-hydroxybenzoxaborole tautomer. The position of the fluorine substituent on the phenyl ring critically modulates this equilibrium distribution, which in turn governs the availability of the reactive boronic acid moiety for cross-coupling and the benzoxaborole form for biological activity [1].

Tautomeric equilibrium
Class-level inference
Fluorine position determines benzoxaborole/boronic acid distribution
Distribution affects cross-coupling reactant availability and bioactivity
Target compound equilibrium not directly measured; isomer studies
Tautomerism Benzoxaborole formation Reactivity modulation Positional isomer effect

Antifungal Activity: Position-Dependent MIC Values

Fluoro-2-formylphenylboronic acids exhibit position-dependent antifungal activity against clinically relevant fungal strains. The observed activity correlates with the tautomeric equilibrium favoring the benzoxaborole form, which serves as the bioactive pharmacophore [1].

Antifungal activity
Class-level inference
4-fluoro isomer: highest activity in series; 3-fluoro isomer: distinct SAR profile
Reported position-dependent antifungal screening context
Against Candida, Aspergillus, Fusarium, Penicillium strains
Antifungal activity MIC Benzoxaborole pharmacophore Structure-activity relationship

Synthetic Versatility: Multi-Functional Scaffold

(3-Fluoro-2-formyl-4-methylphenyl)boronic acid provides three distinct functional handles—boronic acid, formyl group, and aryl fluoride—enabling sequential orthogonal transformations that simpler phenylboronic acids cannot support. The formyl group offers high synthetic versatility for further derivatization, including reductive amination, Grignard additions, and condensation reactions [1].

Synthetic versatility
Class-level inference
3 distinct reactive handles: B(OH)2, CHO, F
Multi-functional scaffold enables sequential orthogonal transformations
Documented in asymmetric Suzuki coupling and axially chiral phosphine oxides
Orthogonal reactivity Cross-coupling Aldehyde functionalization Diversity-oriented synthesis

(3-Fluoro-2-formyl-4-methylphenyl)boronic acid: Application Scenarios


Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This compound serves as a strategic boronic acid coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to construct fluorinated, formyl-substituted biaryl scaffolds. The boronic acid moiety enables reliable C–C bond formation with aryl halides or triflates [1], while the preserved formyl group remains available for subsequent diversification. The fluorine atom at position 3 contributes to the compound's enhanced acidity (lower pKa relative to non-fluorinated analogs [2]), which may influence transmetallation kinetics. This building block is particularly valuable when the target architecture requires both a formyl handle for late-stage functionalization and a fluorine atom for metabolic stability or electronic modulation in medicinal chemistry programs.

Benzoxaborole Pharmacophore & Antifungal Screening

2-Formylphenylboronic acids exist in equilibrium with their cyclic benzoxaborole tautomers, a pharmacophore validated by the FDA-approved antifungal drug Tavaborole (AN2690) [1]. (3-Fluoro-2-formyl-4-methylphenyl)boronic acid, through its tautomeric equilibrium, provides access to a 3-fluoro-4-methyl substituted benzoxaborole scaffold for antifungal screening programs. The position of fluorine substitution has been shown to critically modulate antifungal activity across multiple fungal strains including Candida and Aspergillus species [1]. This specific substitution pattern (3-fluoro-4-methyl) represents a distinct SAR data point compared to the 4-fluoro isomer, which demonstrated the highest potency in comparative studies [1], making this compound valuable for lead diversification and structure-activity relationship studies in antifungal drug discovery.

Boronate Affinity & Diol-Responsive Sensors

The enhanced Lewis acidity conferred by fluorine substitution (demonstrated by lower pKa in fluoro-substituted 2-formylphenylboronic acids compared to non-fluorinated analogs [1]) makes this compound a candidate for boronate affinity material development. Boronic ligands with electron-withdrawing groups bind diols effectively at lower pH, minimizing the risk of labile biomolecule degradation [1]. The 2-formylphenylboronic acid scaffold has been successfully employed in functionalized carbon dot-based fluorescence sensors for glucose detection via a turn-off mechanism [2]. The additional fluorine and methyl substituents in (3-fluoro-2-formyl-4-methylphenyl)boronic acid may offer further tuning of binding affinity, response kinetics, and selectivity in saccharide sensing applications.

Sequential Orthogonal Transformations

This compound provides three chemically distinct reactive sites enabling sequential, non-interfering transformations: (1) Suzuki-Miyaura coupling via the boronic acid group; (2) nucleophilic additions or condensations at the ortho-formyl group; and (3) potential nucleophilic aromatic substitution at the fluorine-bearing carbon. Fluoro-2-formylphenylboronic acids have been employed in asymmetric Suzuki-Miyaura coupling with subsequent transformation of the formyl group [1], and some isomers have been used to obtain axially chiral monophosphine oxides [1]. The unique combination of functional handles in a single building block supports diversity-oriented synthesis strategies where scaffold complexity is built efficiently without requiring multiple intermediate isolations or protecting group manipulations.

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl synthesis
Multi-handle building block
Cross-coupling efficiency and formyl retention
Antifungal screening (benzoxaborole)
Benzoxaborole-forming scaffold
Tautomer-activity correlation and strain-panel response
Boronate affinity sensors
Fluorine-enhanced acidity
Diol binding pH profile and sensor response
Sequential orthogonal synthesis
Orthogonal reactivity handles
Transformation compatibility and yield

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